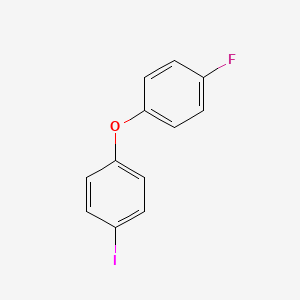
1-Fluoro-4-(4-iodophenoxy)benzene
Descripción general
Descripción
1-Fluoro-4-(4-iodophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈FIO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a fluorine atom and the other with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(4-iodophenoxy)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. This process typically starts with 4-fluorophenol, which undergoes a reaction with 4-iodophenol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two phenyl rings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-(4-iodophenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine and iodine substituents on the phenyl rings can direct electrophiles to specific positions on the aromatic ring, facilitating reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (S_NAr): The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with other nucleophiles.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Aromatic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K₂CO₃).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated derivatives.
Cross-Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(4-iodophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, given the presence of the iodine atom.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(4-iodophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing fluorine atom directs electrophiles to the ortho and para positions on the aromatic ring. In nucleophilic aromatic substitution, the fluorine atom’s electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic attack. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
4-Fluorodiphenyl Ether: Similar structure but lacks the iodine substituent.
4-Iododiphenyl Ether: Similar structure but lacks the fluorine substituent.
4-Bromo-4’-fluorodiphenyl Ether: Contains a bromine atom instead of iodine.
Uniqueness: 1-Fluoro-4-(4-iodophenoxy)benzene is unique due to the presence of both fluorine and iodine substituents on the phenyl rings. This combination of substituents imparts distinct reactivity patterns and makes the compound versatile for various synthetic applications.
Propiedades
IUPAC Name |
1-fluoro-4-(4-iodophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOWDQSUSZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

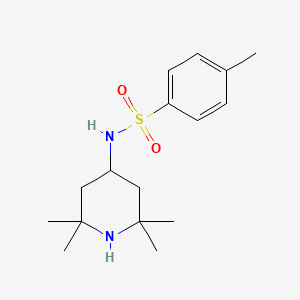
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2690399.png)
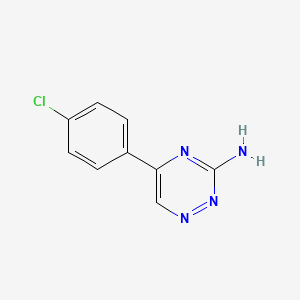

![N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2690402.png)
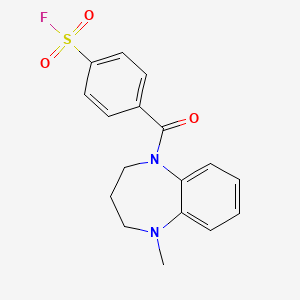
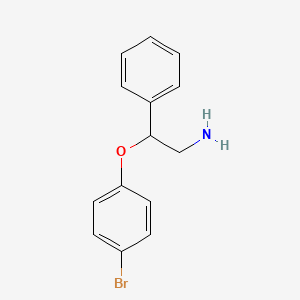
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
